Ethyl 1,6-dimethyl-2-oxo-4-(3-pyridinyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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Overview
Description
Ethyl 1,6-dimethyl-2-oxo-4-(3-pyridinyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a chemical compound with the molecular formula C14H17N3O3 and a molecular weight of 275.30 g/mol. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines but with two nitrogen atoms in the ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the Biginelli reaction, which is a multicomponent reaction involving an aldehyde, a β-keto ester, and urea or thiourea[_{{{CITATION{{{3{Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy ...](https://www.mdpi.com/1422-8599/2019/3/M1076). The reaction typically requires acidic conditions and heating to facilitate the formation of the pyrimidine ring[{{{CITATION{{{_3{Ethyl 6-Methyl-2-oxo-4-{4-(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy ....
Industrial Production Methods: In an industrial setting, the compound is produced using optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts and controlled reaction environments to achieve the desired product[_{{{CITATION{{{_3{Ethyl 6-Methyl-2-oxo-4-{4-(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy ....
Chemical Reactions Analysis
Types of Reactions: Ethyl 1,6-dimethyl-2-oxo-4-(3-pyridinyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidines or other derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals[_{{{CITATION{{{_3{Ethyl 6-Methyl-2-oxo-4-{4-(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy ....
Biology: The compound has been studied for its biological activities, including potential antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: In the chemical industry, it serves as an intermediate in the synthesis of various compounds used in different applications, such as materials science and catalysis.
Mechanism of Action
The mechanism by which Ethyl 1,6-dimethyl-2-oxo-4-(3-pyridinyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes[_{{{CITATION{{{_3{Ethyl 6-Methyl-2-oxo-4-{4-(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy ....
Comparison with Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness: Ethyl 1,6-dimethyl-2-oxo-4-(3-pyridinyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which influences its reactivity and biological activity compared to other similar compounds.
This comprehensive overview provides a detailed understanding of this compound, covering its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 3,4-dimethyl-2-oxo-6-pyridin-3-yl-1,6-dihydropyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-4-20-13(18)11-9(2)17(3)14(19)16-12(11)10-6-5-7-15-8-10/h5-8,12H,4H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSFOSVTKRGXRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=CN=CC=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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